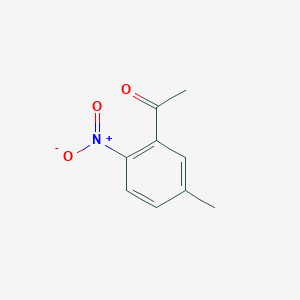

1-(5-Methyl-2-nitrophenyl)ethanone

Description

Properties

IUPAC Name |

1-(5-methyl-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVGOWDJTGISJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(5-Methyl-2-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. This document outlines the primary synthetic route, details the experimental protocol, presents quantitative data, and visualizes the reaction pathway.

Core Synthesis Strategy: Nitration of 4-Methylacetophenone

The most practical and widely applicable method for the synthesis of this compound involves the electrophilic aromatic substitution nitration of 4-methylacetophenone. This approach, while seemingly straightforward, presents a significant challenge in regioselectivity. The starting material, 4-methylacetophenone, possesses two substituents on the benzene ring: an activating, ortho,para-directing methyl group and a deactivating, meta-directing acetyl group. The interplay of these directing effects results in the formation of a mixture of isomers, with the primary product typically being 4-methyl-3-nitroacetophenone. The desired product, this compound (also known as 4-methyl-2-nitroacetophenone), is generally obtained as a minor isomer.

Consequently, a crucial aspect of this synthetic pathway is the effective separation of the desired ortho-nitro isomer from the more abundant meta-nitro isomer.

Data Presentation

The following table summarizes the key quantitative data associated with the nitration of 4-methylacetophenone. It is important to note that the yield of the desired 2-nitro isomer is often not explicitly reported as the primary outcome of this reaction. The data presented is based on typical procedures for the nitration of 4-methylacetophenone, which prioritize the formation of the 3-nitro isomer.

| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time | Typical Major Product Yield (%) | Notes |

| 1 | Nitration | 4-Methylacetophenone, 70% Nitric Acid, 20% Fuming Sulfuric Acid, Concentrated Sulfuric Acid | -20 to -15 | 40 min addition, 30 min stirring | Not explicitly stated for the mixture, but the 3-nitro isomer is the major product. | The formation of the 2-nitro isomer (target compound) is a known side reaction[1]. |

Experimental Protocol

This section provides a detailed experimental procedure for the nitration of 4-methylacetophenone. This protocol is primarily aimed at the synthesis of the isomeric mixture, from which this compound can be isolated.

Step 1: Synthesis of 4-Methyl-nitroacetophenone Isomers (Nitration)

This procedure details the nitration of 4-methylacetophenone to yield a mixture of 4-methyl-3-nitroacetophenone and this compound.[2]

Materials:

-

4-Methylacetophenone

-

Concentrated Sulfuric Acid (98%)

-

70% Nitric Acid

-

20% Fuming Sulfuric Acid

-

Dichloromethane

-

10% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution

-

Hexane

-

Ice

-

Anhydrous Sodium Sulfate

-

Activated Charcoal

Procedure:

-

To 250 mL of cold (-20 °C) concentrated sulfuric acid, add 40 g (300 mmoles) of 4-methylacetophenone with continuous stirring.

-

Once the addition is complete, a pre-cooled mixture of 25.5 mL (36.3 g, 300 mmoles) of 70% nitric acid and 300 g of 20% fuming sulfuric acid is added dropwise over 40 minutes. It is critical to maintain the reaction temperature below -15 °C throughout the addition.[2]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at this low temperature.[2]

-

The reaction mixture is then carefully poured onto a large quantity of crushed ice with vigorous stirring.

-

The resulting solid precipitate, which is a mixture of the nitro-isomers, is collected by filtration.

-

The solid is washed sequentially with water and then with hexane.[2]

-

The crude solid is dissolved in dichloromethane and washed with a 10% sodium bicarbonate solution, followed by a saturated sodium chloride solution.[2]

-

The organic phase is dried over anhydrous sodium sulfate, treated with activated charcoal to remove colored impurities, and then filtered.

-

The solvent is removed under reduced pressure to yield the crude mixture of isomers.

Step 2: Separation of this compound

The separation of the desired 2-nitro isomer from the more abundant 3-nitro isomer is the most challenging step. While specific high-yield separation protocols for this exact mixture are not widely published, standard laboratory techniques can be employed.

-

Fractional Crystallization: This technique can be effective for separating isomers if there is a significant difference in their solubility in a particular solvent. Experimentation with various solvents (e.g., ethanol, methanol, hexane, or mixtures) at different temperatures is required to find optimal conditions for selectively crystallizing one isomer. Recrystallization of the crude product from ethanol is a common purification method for nitroacetophenone derivatives and may be effective in separating the isomers.[1]

-

Column Chromatography: For more challenging separations, column chromatography is a powerful tool. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate in varying ratios) can be used to separate the isomers based on their different polarities. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1-(5-Methyl-2-nitrophenyl)ethanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Methyl-2-nitrophenyl)ethanone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural information, and plausible synthetic approaches. Due to the limited availability of experimental data for this specific compound, this guide incorporates comparative data from its isomers and related compounds to offer a thorough understanding of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Properties

| Property | Value | Source / Notes |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Data not available | |

| Comparative Data | 1-(2-Nitrophenyl)ethanone: 29.5 °C | [2] |

| 1-(3-Nitrophenyl)ethanone: 76-78 °C | ||

| Boiling Point | Data not available | |

| Comparative Data | 1-(2-Nitrophenyl)ethanone: 158 °C at 16 mmHg | [2] |

| Solubility | Data not available | |

| Comparative Data | 1-(2-Nitrophenyl)ethanone: Insoluble in water | [2] |

| Storage Class | Combustible Solids |

Chemical Structure

The chemical structure of this compound consists of an ethanone group and a nitro group attached to a toluene ring at positions 1 and 2, respectively, with the methyl group at position 5.

| Identifier | Value |

| SMILES | CC1=CC(=C(C=C1)C(=O)C)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 |

| InChIKey | QTVGOWDJTGISJG-UHFFFAOYSA-N |

digraph "this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", width="7.6", height="7.6", bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10, shape=plaintext, color="#202124", fontcolor="#202124"]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2,1.5!"]; O1 [label="O", pos="2.5,2.2!"]; C8 [label="C", pos="-2,1.5!"]; H3C [label="CH3", pos="-3,1.5!"]; N1 [label="N", pos="-1.5,-1.5!"]; O2 [label="O", pos="-2.2,-2.2!"]; O3 [label="O", pos="-0.8,-2.2!"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C1 -- C7; C7 -- O1 [style=double]; C1 -- C8; C8 -- H3C; C6 -- N1; N1 -- O2 [style=double]; N1 -- O3 [label="+", style=solid]; O3 [label="O-"];

// Positioning nodes toforma benzene ring C1 [pos="0,0!"]; C2 [pos="1,-0.5!"]; C3 [pos="1,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="-1,-1.5!"]; C6 [pos="-1,-0.5!"]; }

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely reported. However, a plausible synthetic route can be inferred from the established synthesis of structurally similar compounds, such as the nitration of substituted acetophenones.

Plausible Synthesis Workflow

The synthesis of this compound can likely be achieved through the nitration of 3-methylacetophenone. The acetyl group is a meta-director, and the methyl group is an ortho-, para-director. Therefore, nitration of 3-methylacetophenone would be expected to yield a mixture of isomers, including the desired this compound.

Caption: A plausible synthetic workflow for this compound.

Representative Experimental Protocol (Adapted from related syntheses)

Materials:

-

3-Methylacetophenone

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid.

-

To the cooled sulfuric acid, add 3-methylacetophenone dropwise with constant stirring, maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-methylacetophenone, ensuring the reaction temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product mixture.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.

Spectroscopic Data

| Technique | Expected Data for this compound |

| ¹H NMR | Aromatic protons: ~7.0-8.5 ppm (multiplets)Acetyl protons: ~2.5 ppm (singlet)Methyl protons: ~2.4 ppm (singlet) |

| ¹³C NMR | Carbonyl carbon: ~197 ppmAromatic carbons: ~120-150 ppmAcetyl methyl carbon: ~26 ppmRing methyl carbon: ~21 ppm |

| IR (Infrared) | C=O stretch: ~1700 cm⁻¹NO₂ asymmetric stretch: ~1530 cm⁻¹NO₂ symmetric stretch: ~1350 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹ |

| Mass Spec. | Molecular Ion (M⁺): m/z = 179Common fragments: [M-CH₃]⁺ (m/z=164), [M-NO₂]⁺ (m/z=133) |

Biological and Pharmacological Activity

Currently, there is no publicly available information regarding the biological or pharmacological activities of this compound. Nitrophenyl ethanone derivatives, in general, are known to be versatile intermediates in the synthesis of various heterocyclic compounds with potential biological activities. For instance, they can serve as precursors for chalcones, which have been reported to possess antimicrobial and antioxidant properties. Further research is required to elucidate any potential therapeutic applications of this compound.

Safety and Handling

This compound is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from heat and open flames.

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available experimental data on its physical and biological properties. This guide provides a summary of its known characteristics and offers a plausible synthetic route based on established organic chemistry principles. The information presented herein serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related nitrophenyl ethanone derivatives. Further experimental investigation is necessary to fully characterize its properties and explore its potential in various scientific and industrial domains.

References

An In-depth Technical Guide to 1-(5-Methyl-2-nitrophenyl)ethanone (CAS Number: 69976-70-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methyl-2-nitrophenyl)ethanone, with the CAS number 69976-70-1, is an aromatic ketone of interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a nitro group ortho to an acetyl group and a methyl group in the meta position on the benzene ring, offers a unique combination of electronic and steric properties that can be exploited in various chemical transformations. This technical guide provides a comprehensive overview of the available information on its properties, a detailed experimental protocol for the synthesis of a closely related isomer which serves as a procedural model, and highlights the current landscape of its known biological relevance.

Core Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known properties and includes data for a closely related isomer, 2'-methyl-5'-nitroacetophenone, for comparative purposes.

| Property | This compound (CAS: 69976-70-1) | 2'-Methyl-5'-nitroacetophenone (Isomer) |

| Molecular Formula | C₉H₉NO₃ | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol | 179.17 g/mol |

| Appearance | White to yellow to brown powder or crystals[1] | Pale yellow oil, crystallizes on standing |

| Melting Point | Data not available | 53-55 °C[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in ethanol[1] |

| SMILES | CC1=CC(=C(C=C1)C(=O)C)--INVALID-LINK--[O-] | CC(=O)C1=CC(=C(C=C1)C)--INVALID-LINK--[O-] |

Synthesis and Experimental Protocols

Experimental Workflow for the Synthesis of 2'-methyl-5'-nitroacetophenone

Caption: Synthetic workflow for 2'-methyl-5'-nitroacetophenone.

Detailed Methodology: Synthesis of 2'-methyl-5'-nitroacetophenone[1]

-

Preparation of the Starting Material Solution: In a flask equipped with a stirrer and a cooling bath, 120 mL of concentrated sulfuric acid is cooled to -10 °C. To this, 53.6 g of 2'-methylacetophenone is added gradually while maintaining the temperature.

-

Preparation of the Nitrating Mixture: A mixture of 32 mL of 70% nitric acid and 48 mL of concentrated sulfuric acid is prepared and cooled.

-

Nitration Reaction: The cold nitrating mixture is added dropwise to the stirred solution of 2'-methylacetophenone over a period that allows the temperature to be maintained between -9 °C and 0 °C. The reaction mixture is then stirred for an additional 2.5 hours within this temperature range.

-

Work-up: The reaction mixture is poured over 800 g of ice. The resulting mixture is extracted with diethyl ether. The organic layer is subsequently washed with water, a saturated sodium carbonate solution, water again, and finally with brine.

-

Isolation of the Crude Product: The ether solution is dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed by rotary evaporation to yield a pale yellow oil.

-

Purification: The crude oil is crystallized from 95% ethanol. For further purification, recrystallization from hexane can be performed to yield the final product with a melting point of 53°-55° C.

Spectroscopic Analysis

Specific, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound (CAS 69976-70-1) are not widely reported. However, data for structurally similar compounds can provide an indication of the expected spectral features. For instance, the IR spectrum of a nitroacetophenone derivative would be expected to show strong absorption bands corresponding to the carbonyl group (C=O) of the ketone and the nitro group (N-O stretching). In the ¹H NMR spectrum, one would expect to see signals for the aromatic protons, the methyl group protons, and the acetyl methyl protons, with chemical shifts influenced by the electronic effects of the nitro and acetyl groups.

Biological Activity and Potential Applications

There is currently a lack of specific studies detailing the biological activity or signaling pathway involvement of this compound. However, the broader class of nitro-substituted aromatic compounds is known to have diverse biological activities. Many substituted acetophenones serve as intermediates in the synthesis of heterocyclic compounds with potential medicinal applications.[2] For example, they can be precursors to chalcones, which have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

The presence of the nitro group in this compound makes it a candidate for bioreduction in biological systems, a mechanism of action for some antimicrobial and antiprotozoal agents. Furthermore, the ketone functionality provides a handle for further chemical modifications to generate a library of derivatives for biological screening.

Logical Relationship for Potential Drug Discovery Application

Caption: Potential drug discovery pathway from the title compound.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules. While detailed experimental data for this specific compound is sparse, established synthetic methodologies for closely related isomers provide a clear path for its preparation. The lack of published biological data presents an opportunity for researchers to explore the potential of this molecule and its derivatives in various therapeutic areas. The structural motifs present in this compound suggest that it could serve as a valuable scaffold in the development of novel bioactive compounds. Further research is warranted to fully characterize its physical and chemical properties and to investigate its biological activity profile.

References

Spectroscopic Profile of 1-(5-Methyl-2-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 1-(5-Methyl-2-nitrophenyl)ethanone, a substituted nitroaromatic ketone. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and predictive models. The guide is intended to serve as a valuable reference for the characterization and identification of this molecule in a research and development setting. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of substituent effects on related chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Approx. Coupling Constant (J) Hz | Assignment |

| ~ 8.05 | d | ~ 8.2 | H-3 |

| ~ 7.45 | dd | ~ 8.2, 2.0 | H-4 |

| ~ 7.25 | d | ~ 2.0 | H-6 |

| ~ 2.60 | s | - | -COCH₃ (H-7) |

| ~ 2.45 | s | - | Ar-CH₃ (H-8) |

Rationale for Predictions:

-

H-3: Located ortho to the electron-withdrawing nitro group, this proton is expected to be the most deshielded aromatic proton, appearing furthest downfield. It will be split into a doublet by H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-6: This proton is coupled only to H-4 (meta-coupling), resulting in a doublet with a small coupling constant.

-

-COCH₃ (H-7): The acetyl methyl protons are in a singlet and typically appear in the 2.5-2.7 ppm region.

-

Ar-CH₃ (H-8): The aromatic methyl protons are also a singlet, generally appearing around 2.3-2.5 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 198.5 | C=O |

| ~ 149.0 | C-2 |

| ~ 142.0 | C-5 |

| ~ 135.5 | C-1 |

| ~ 133.0 | C-4 |

| ~ 128.0 | C-6 |

| ~ 125.0 | C-3 |

| ~ 29.5 | -COCH₃ (C-7) |

| ~ 21.0 | Ar-CH₃ (C-8) |

Rationale for Predictions:

-

C=O: The carbonyl carbon of a ketone is highly deshielded and is expected to appear near 200 ppm.

-

C-2 & C-5: These are the carbons directly attached to the nitro and methyl groups, respectively. The nitro group is strongly electron-withdrawing, while the methyl group is weakly electron-donating.

-

C-1: The carbon bearing the acetyl group.

-

Aromatic CH carbons (C-3, C-4, C-6): Their shifts are influenced by the positions of the substituents.

-

Methyl Carbons (C-7, C-8): These appear in the upfield region of the spectrum.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3000 | C-H stretch (aromatic) |

| ~ 2950-2850 | C-H stretch (aliphatic, -CH₃) |

| ~ 1705 | C=O stretch (ketone) |

| ~ 1525 | N-O asymmetric stretch (nitro group) |

| ~ 1350 | N-O symmetric stretch (nitro group) |

| ~ 1600, 1475 | C=C stretch (aromatic ring) |

| ~ 800-900 | C-H out-of-plane bend (aromatic) |

Rationale for Predictions:

-

The spectrum is expected to be dominated by strong absorptions from the carbonyl (C=O) and nitro (NO₂) groups. The C=O stretch for an aryl ketone is typically around 1700 cm⁻¹. The asymmetric and symmetric stretches of the nitro group are also very characteristic and strong.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 136 | [M - CH₃ - CO]⁺ or [M - NO - O]⁺ |

| 121 | [M - NO₂ - H]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Base Peak) |

Rationale for Predictions:

-

The molecular ion peak is expected at m/z 179, corresponding to the molecular weight of C₉H₉NO₃.

-

A common fragmentation pathway for ketones is the alpha-cleavage, leading to the loss of the methyl group ([M-15]) and the formation of a stable acylium ion at m/z 43, which is often the base peak.

-

Further fragmentation can involve loss of CO, and cleavages related to the nitro group.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. The spectra are recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and the data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 0-220 ppm.[1]

Infrared (IR) Spectroscopy

For a solid sample, the KBr pellet method is commonly employed.[2]

-

Approximately 1-2 mg of the finely ground compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[2]

-

The mixture is then placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent or translucent pellet.[2]

-

A background spectrum is first collected using a blank KBr pellet.

-

The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[3]

Alternatively, a thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) is a suitable method for this type of molecule.

-

A small amount of the sample (typically <1 mg) is introduced into the ion source of the mass spectrometer, often via a direct insertion probe, as the compound is expected to be a solid with sufficient volatility upon heating.[5]

-

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[6]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Chemical Reactions of 1-(4-Methyl-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions involving 1-(4-methyl-3-nitrophenyl)ethanone, a valuable intermediate in organic synthesis. This document details synthetic methodologies, key transformations of its functional groups, and presents available quantitative data in a structured format for easy comparison. Experimental protocols for pivotal reactions are provided, and logical workflows are visualized to enhance understanding.

Introduction

1-(4-Methyl-3-nitrophenyl)ethanone, also known as 4-methyl-3-nitroacetophenone, is an aromatic ketone containing a nitro group. Its structure features a methyl group and an acetyl group on a benzene ring, with a nitro group positioned ortho to the acetyl group and meta to the methyl group. This arrangement of functional groups offers multiple avenues for chemical modification, making it a versatile building block in the synthesis of various organic compounds, including potential pharmaceutical agents. The reactivity of this molecule is primarily centered around the aromatic ring, the nitro group, and the ketone functionality.

Compound Properties:

| Property | Value |

| IUPAC Name | 1-(4-Methyl-3-nitrophenyl)ethanone |

| CAS Number | 5333-27-7 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Solid |

| Melting Point | 61-62 °C |

Synthesis of 1-(4-Methyl-3-nitrophenyl)ethanone

The primary synthetic route to 1-(4-methyl-3-nitrophenyl)ethanone is through the electrophilic nitration of 4-methylacetophenone. The methyl and acetyl groups on the aromatic ring direct the incoming nitro group to the position ortho to the acetyl group and meta to the methyl group.

Synthesis of 1-(4-Methyl-3-nitrophenyl)ethanone via nitration.

Experimental Protocol: Nitration of 4-Methylacetophenone[1]

Materials:

-

4-Methylacetophenone

-

Concentrated Sulfuric Acid

-

70% Nitric Acid

-

20% Fuming Sulfuric Acid

-

Ice

-

Dichloromethane

-

10% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution

-

Hexane

Procedure:

-

Cool 250 ml of concentrated sulfuric acid to -20 °C.

-

With stirring, add 40 g (300 mmoles) of 4-methylacetophenone, keeping the temperature below -15 °C.

-

Prepare a nitrating mixture by combining 25.5 ml of 70% nitric acid and 300 g of 20% fuming sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction over 40 minutes, maintaining the temperature below -15 °C.

-

Stir the mixture for an additional 30 minutes.

-

Pour the reaction mixture onto ice.

-

Filter the resulting solid and wash with water, followed by hexane.

-

Dissolve the solid in dichloromethane and wash sequentially with 10% sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic phase, treat with charcoal, and concentrate.

-

Add hexane to crystallize the product, 1-(4-methyl-3-nitrophenyl)ethanone.

Quantitative Data:

| Reactant | Moles | Product | Melting Point |

| 4-Methylacetophenone | 300 mmoles | 1-(4-Methyl-3-nitrophenyl)ethanone | 61-62 °C[1] |

Reactions of the Nitro Group

The nitro group of 1-(4-methyl-3-nitrophenyl)ethanone can be readily reduced to a primary amine, yielding 1-(3-amino-4-methylphenyl)ethanone. This transformation is a key step in the synthesis of various heterocyclic compounds and other complex molecules.

Reduction of the nitro group.

Experimental Protocol: Reduction with Tin(II) Chloride

A common method for this reduction involves the use of tin(II) chloride in an acidic medium.

Materials:

-

1-(4-Methyl-3-nitrophenyl)ethanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Ethyl Acetate

-

Brine

Procedure:

-

Dissolve 1-(4-methyl-3-nitrophenyl)ethanone in a suitable solvent like ethanol.

-

In a separate flask, prepare a solution of SnCl₂·2H₂O in concentrated hydrochloric acid.

-

Add the SnCl₂ solution to the solution of the nitro compound.

-

Heat the reaction mixture at reflux for a specified time (e.g., 30 minutes to a few hours), monitoring the reaction by TLC.

-

After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(3-amino-4-methylphenyl)ethanone.

Reactions of the Ketone Group

The ketone functional group in 1-(4-methyl-3-nitrophenyl)ethanone is a site for various nucleophilic addition and condensation reactions.

Wittig Reaction

The Wittig reaction allows for the conversion of the ketone to an alkene. This involves the reaction with a phosphorus ylide (Wittig reagent).

Wittig olefination of the ketone.

Materials:

-

A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

1-(4-Methyl-3-nitrophenyl)ethanone

Procedure:

-

Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).

-

Add the strong base dropwise to generate the phosphorus ylide.

-

Stir the resulting mixture for a period to ensure complete ylide formation.

-

Add a solution of 1-(4-methyl-3-nitrophenyl)ethanone in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the resulting alkene by column chromatography.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens to form a chalcone (an α,β-unsaturated ketone).

Claisen-Schmidt condensation reaction.

Materials:

-

1-(4-Methyl-3-nitrophenyl)ethanone

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide solution

Procedure:

-

Dissolve 1-(4-methyl-3-nitrophenyl)ethanone and the aromatic aldehyde in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous sodium hydroxide solution with stirring, keeping the temperature low.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(4-methyl-3-nitrophenyl)ethanone based on its structure and data from similar compounds.

¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 | s | H-2 |

| ~7.9 | d | H-6 |

| ~7.5 | d | H-5 |

| ~2.6 | s | -COCH₃ |

| ~2.5 | s | -CH₃ |

¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O |

| ~150 | C-3 |

| ~140 | C-4 |

| ~135 | C-1 |

| ~132 | C-5 |

| ~128 | C-6 |

| ~125 | C-2 |

| ~27 | -COCH₃ |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1700 | C=O stretch (ketone) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| 179 | [M]⁺ |

| 164 | [M - CH₃]⁺ |

| 133 | [M - NO₂]⁺ |

| 121 | [M - COCH₃]⁺ |

Conclusion

1-(4-Methyl-3-nitrophenyl)ethanone is a versatile synthetic intermediate with multiple reactive sites. Its synthesis is straightforward via the nitration of 4-methylacetophenone. The nitro group can be readily reduced to an amine, and the ketone functionality allows for a variety of transformations, including olefination and condensation reactions. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to utilize this compound in the development of new molecules for various applications, including drug discovery. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to 1-(5-Methyl-2-nitrophenyl)ethanone: Synthesis, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological applications of 1-(5-methyl-2-nitrophenyl)ethanone and its analogs. The document details experimental protocols for key synthetic transformations and presents quantitative data on the biological activities of its derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Core Compound: this compound

This compound is a substituted aromatic ketone that serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring a reactive acetyl group and a nitro-substituted phenyl ring, makes it an attractive starting material for the development of novel therapeutic agents.

Physicochemical Properties:

| Property | Value |

| CAS Number | 69976-70-1 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Solid |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of 4-methylacetophenone. The methyl and acetyl groups on the aromatic ring direct the incoming nitro group to the ortho and meta positions, respectively. Due to the stronger activating and ortho,para-directing effect of the methyl group, the major product is the desired 2-nitro isomer.

Synthesis of this compound.

Experimental Protocol: Nitration of 4-Methylacetophenone (General Procedure)

-

Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared, typically in a 1:1 or 1:2 ratio, and cooled in an ice bath.

-

Reaction Setup: 4-Methylacetophenone is dissolved in a suitable solvent, such as concentrated sulfuric acid, and the solution is cooled to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Nitrating Mixture: The cold nitrating mixture is added dropwise to the solution of 4-methylacetophenone, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Key Derivatives of this compound and Their Analogs

The presence of the acetyl group in this compound provides a reactive handle for the synthesis of a wide array of derivatives, most notably chalcones, pyrazolines, and hydrazones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Derivatization of the Core Compound.

Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base. Chalcone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1]

Experimental Protocol: Synthesis of Chalcones (General Procedure)

-

Reactant Preparation: Equimolar amounts of this compound and a substituted aromatic aldehyde are dissolved in ethanol.

-

Catalyst Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture with constant stirring at room temperature.

-

Reaction and Precipitation: The reaction is stirred for several hours, during which the formation of a precipitate is typically observed.

-

Work-up: The reaction mixture is poured into cold water or onto crushed ice. The precipitated chalcone is collected by filtration, washed with water, and dried.

-

Purification: The crude chalcone is purified by recrystallization from a suitable solvent like ethanol.

Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the cyclization of chalcones with hydrazine hydrate in the presence of an acid or base catalyst. Pyrazoline derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[2]

Experimental Protocol: Synthesis of Pyrazolines from Chalcones (General Procedure)

-

Reactant Preparation: The synthesized chalcone is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reagent Addition: An excess of hydrazine hydrate is added to the solution.

-

Cyclization: The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated pyrazoline is collected by filtration.

-

Purification: The crude product is washed with a cold solvent and purified by recrystallization.

Hydrazones

Hydrazones are formed by the condensation reaction between a ketone and a hydrazine derivative. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties.[3]

Experimental Protocol: Synthesis of Hydrazones (General Procedure)

-

Reactant Preparation: this compound and a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) are dissolved in a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalytic amount of an acid, such as acetic acid or a few drops of concentrated sulfuric acid, is added to the mixture.

-

Reaction: The mixture is refluxed for a few hours.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water.

-

Purification: The crude hydrazone is purified by recrystallization from an appropriate solvent.

Biological Activities of Derivatives and Analogs

Derivatives of nitrophenyl ethanones have been extensively studied for their therapeutic potential. The following tables summarize the biological activities of chalcone, pyrazoline, and hydrazone derivatives reported in the literature, which serve as valuable analogs for predicting the potential of derivatives of this compound.

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Isoxazole-containing Chalcones | S. aureus | 1 | [4] |

| Methoxy Amino Chalcones | E. coli | Good activity | [1] |

| Methoxy Amino Chalcones | S. aureus | Good activity | [1] |

| Methoxy Amino Chalcones | C. albicans | Good activity | [1] |

Table 2: Anticancer Activity of Chalcone and Pyrazoline Derivatives

| Compound Class | Cell Line | Activity (IC₅₀ in µg/mL) | Reference |

| Methoxy Amino Chalcones | T47D (Breast Cancer) | 5.28 | [1] |

| Isoxazole-containing Dihydropyrazoles | A549 (Lung Cancer) | 2 - 4 | [4] |

Table 3: Anti-inflammatory Activity of Hydrazone Derivatives

| Compound Class | Assay | Activity (% Inhibition) | Reference |

| Hydrazone Derivatives | Carrageenin-induced paw oedema | 37 - 52 | [3] |

Conclusion

This compound is a valuable synthetic intermediate with the potential to be a precursor for a wide range of biologically active heterocyclic compounds. The synthesis of its derivatives, particularly chalcones, pyrazolines, and hydrazones, offers a promising avenue for the discovery of new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and biological activity data presented in this guide provide a solid foundation for further research and development in this area. Researchers are encouraged to explore the derivatization of this core scaffold to unlock its full therapeutic potential.

References

Physical and chemical characteristics of "1-(5-Methyl-2-nitrophenyl)ethanone"

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(5-Methyl-2-nitrophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details a proposed synthetic route, key chemical reactions, and potential applications in medicinal chemistry, particularly as a scaffold for novel therapeutic agents. The document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of synthetic and logical workflows to support advanced research and development.

Introduction

This compound is an aromatic ketone featuring both a nitro group and a methyl group on the phenyl ring. This substitution pattern makes it a valuable intermediate in organic synthesis. The presence of three key functional moieties—the ketone, the nitro group, and the aromatic ring—offers multiple reactive sites for constructing more complex molecules. Its structural framework is of significant interest to researchers in medicinal chemistry and drug development, serving as a foundational building block for various heterocyclic and polyfunctional compounds. This guide aims to consolidate the available technical data on this compound to facilitate its use in a research and development context.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| CAS Number | 69976-70-1 | [2] |

| Appearance | Solid | [1] |

| InChI | 1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 | [1] |

| InChI Key | QTVGOWDJTGISJG-UHFFFAOYSA-N | [1] |

| SMILES | O=--INVALID-LINK--C1=C(C(C)=O)C=C(C)C=C1 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

Spectroscopic Profile

Experimental spectroscopic data for this compound is not extensively available in public literature. The following tables provide predicted data based on the analysis of structurally similar compounds, such as isomers like 2'-nitroacetophenone and 3'-nitroacetophenone.[3][4] These predictions serve as a reference for the characterization of the title compound.

¹H NMR Spectroscopic Data (Predicted) (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 - 8.2 | d | Aromatic H (H6) |

| ~7.4 - 7.6 | dd | Aromatic H (H4) |

| ~7.2 - 7.3 | d | Aromatic H (H3) |

| ~2.6 | s | Acetyl -CH₃ |

| ~2.4 | s | Ring -CH₃ |

¹³C NMR Spectroscopic Data (Predicted) (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~197-199 | C=O (Ketone) |

| ~148-150 | C-NO₂ |

| ~140-142 | C-CH₃ (Aromatic) |

| ~135-137 | C-COCH₃ |

| ~130-132 | Aromatic CH |

| ~125-127 | Aromatic CH |

| ~122-124 | Aromatic CH |

| ~29-31 | Acetyl -CH₃ |

| ~20-22 | Ring -CH₃ |

Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ketone) |

| ~1530 | N-O stretch (asymmetric, nitro) |

| ~1350 | N-O stretch (symmetric, nitro) |

Mass Spectrometry (MS) Data (Predicted)

| m/z Value | Assignment |

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M-CH₃]⁺ |

| 136 | [M-NO₂]⁺ |

| 121 | [M-NO₂-CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Synthesis and Reactivity

Proposed Synthesis

This compound can be synthesized via the electrophilic nitration of 3-methylacetophenone.[5] The acetyl group is a meta-director, while the methyl group is an ortho-, para-director. The nitration is expected to occur at the position ortho to the acetyl group and para to the methyl group, which is the desired C2 position.

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Ketone Carbonyl: Susceptible to nucleophilic addition, condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones), and reduction to a secondary alcohol.[6]

-

Nitro Group: Can be reduced to an amine group, which is a key transformation for synthesizing various heterocyclic compounds and pharmaceutical intermediates.

-

Aromatic Ring: Can undergo further electrophilic substitution, although the existing substituents influence the position and reactivity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the standard nitration procedure for acetophenones.[7][8]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0°C.

-

Addition of Substrate: Slowly add 3-methylacetophenone (0.1 mol) dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-methylacetophenone in sulfuric acid. Maintain the reaction temperature at 0-5°C throughout the addition.

-

Reaction Quenching: After the addition is complete, stir the mixture for an additional 30 minutes. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation and Purification: The solid product will precipitate. Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and record the spectrum in a liquid cell.

-

Obtain the spectrum using an FTIR spectrometer.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC-MS system.

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

-

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a critical intermediate for synthesizing more complex, biologically active molecules.

Scaffold for Chalcone Synthesis

The ketone functionality allows for its use in Claisen-Schmidt condensations with various aromatic aldehydes to produce chalcones. Chalcones are a class of compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6]

Precursor for Heterocyclic Compounds

The nitro group can be readily reduced to an amino group (-NH₂). This transformation yields 1-(2-Amino-5-methylphenyl)ethanone, a versatile precursor for synthesizing heterocycles such as quinolines, benzodiazepines, and other pharmacologically relevant scaffolds.

Caption: Role of this compound as a key intermediate.

Potential in Enzyme Inhibition

Structurally related nitrocatechol compounds have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease.[9] This suggests that derivatives of this compound could be explored for similar inhibitory activities.

Safety and Handling

Hazard Identification: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P262: Do not get in eyes, on skin, or on clothing.

-

P273: Avoid release to the environment.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep container tightly closed.

-

Classified as a combustible solid (Storage Class 11).[1]

Conclusion

This compound is a synthetically valuable compound with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for creating diverse molecular architectures. While direct spectroscopic data is sparse, its structure can be reliably confirmed using standard analytical techniques by referencing data from closely related analogs. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. achmem.com [achmem.com]

- 3. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. is.muni.cz [is.muni.cz]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(5-Methyl-2-nitrophenyl)ethanone" safety and handling procedures

Investigating Safety Protocols

I'm currently focused on the safety data for 1-(5-Methyl-2-nitrophenyl)ethanone. I've begun by searching for GHS hazard information, pictograms, and precautionary statements. Next, I'll dive into its physical and chemical properties, specifically melting point data.

Compiling Data & Procedures

I've expanded my focus on this compound to encompass a wider range of properties. Beyond GHS information, I'm now actively seeking data on boiling points, solubility, and established experimental protocols for its handling. Additionally, I'm researching its toxicological properties and first aid measures. The next phase will involve organizing this data into tables and generating a DOT diagram to visualize the workflow.

Reviewing Chemical Safety Data

I've been poring over the initial search results, particularly focusing on safety and handling details for "this compound." Several supplier SDS documents are proving valuable, showcasing GHS hazard classifications, pictograms, and precautionary measures. I've also noted key physical and chemical properties like molecular weight and formula.

Synthesizing Found Data

I've assembled a solid base of safety data for "this compound". The GHS classifications, precautionary advice, and physical properties from various SDS are a helpful start. While I've noted crucial details on PPE and storage, the challenge now lies in creating a structured, comprehensive table of all properties and finding specific experimental handling protocols. Additionally, I need to pinpoint detailed toxicological and disposal information, which is currently lacking. Next, I'll focus on quantifying the data and compiling it as requested.

Acquiring Critical Data

I've assembled some basic information on this compound, like its molecular weight and physical state, but I'm still missing vital quantitative properties such as melting and boiling points, density, and solubility. Values for similar compounds are available, but I need these precise figures.

Targeting Missing Values

I've got the basics, but the specifics are eluding me! While I have gathered molecular weight and formula, critical values like melting/boiling points and solubility for "this compound" are proving elusive. I've got structurally related data, but the user needs this precise data. Additionally, I need to dig deeper for its toxicology information. More focused searching is my next step.

Reviewing Chemical Data

I've compiled safety and handling data for "this compound," including GHS classifications and properties. I'm now hunting for missing quantitative data. Specifically, I need more details about its physical and chemical behavior.

Analyzing Data Gaps

I've identified key quantitative data gaps for "this compound". I still need melting/boiling points, density, solubility, and LD50 values. I'll focus my search on toxicity and disposal, and plan to look for specific values.

Reviewing Chemical Data

I've been meticulously sifting through safety data for this compound. I've uncovered GHS hazard classifications, relevant pictograms, and associated precautionary measures. My focus is now on consolidating this information to construct a comprehensive safety profile. This includes a review of physical and chemical properties.

Searching for Specific Details

I'm now hunting for more precise data to fill the gaps in the initial assessment of this compound. I've compiled hazard classifications and qualitative properties, but specific quantitative data is crucial. My focus is on determining key physical properties like melting and boiling points, density, and solubility. I also require detailed experimental procedures for safe handling and disposal to complete the safety profile.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyles Using 1-(5-Methyl-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds using 1-(5-methyl-2-nitrophenyl)ethanone as a versatile starting material. This compound serves as a key precursor for the synthesis of quinolines, benzodiazepines, and other valuable heterocyclic scaffolds relevant to pharmaceutical and materials science research. The protocols detailed herein focus on the initial reduction of the nitro group, followed by well-established cyclization strategies.

Core Synthetic Strategy: Reduction of the Nitro Group

The primary pathway for utilizing this compound in heterocyclic synthesis involves the reduction of its nitro group to a primary amine, yielding 1-(5-amino-2-methylphenyl)ethanone. This amino ketone is a crucial intermediate for subsequent cyclization reactions.

Logical Workflow of the Core Synthetic Strategy

Caption: Overall workflow for heterocycle synthesis.

Application 1: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a highly efficient method for constructing the quinoline ring system by reacting a 2-aminoaryl ketone with a compound containing an active methylene group.[1] 1-(5-Amino-2-methylphenyl)ethanone is an excellent substrate for this reaction, leading to the formation of 7-methyl substituted quinolines.[1]

Experimental Protocols

Protocol 1.1: Reduction of this compound

This protocol describes the reduction of the nitro group using tin(II) chloride.

Materials:

-

This compound

-

Methanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

10% Hydrochloric acid

-

Concentrated sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

-

In a separate flask, prepare a solution of 5.0 g of SnCl₂·2H₂O in 20 mL of 10% hydrochloric acid.

-

Add the SnCl₂/HCl solution to the solution of the nitro compound.

-

Heat the reaction mixture to reflux (approximately 110°C) for 30 minutes.[2]

-

After cooling, carefully make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(5-amino-2-methylphenyl)ethanone.[2]

Protocol 1.2: Synthesis of 2,7-Dimethyl-4-(2-hydroxyphenyl)quinoline

This protocol details the Friedländer annulation with 2'-hydroxyacetophenone.[3]

Materials:

-

1-(5-Amino-2-methylphenyl)ethanone

-

2'-Hydroxyacetophenone

-

Scandium(III) triflate (Sc(OTf)₃)

-

Acetonitrile

Procedure:

-

To a solution of 1-(5-amino-2-methylphenyl)ethanone (1.0 mmol) in 10 mL of acetonitrile in a round-bottom flask, add 2'-hydroxyacetophenone (1.1 mmol).[3]

-

Add scandium(III) triflate (0.1 mmol) to the reaction mixture.[3]

-

Stir the mixture at 80°C for 12 hours under an inert atmosphere.[3]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography.

Tabulated Data for Quinoline Synthesis

| Reagent (Active Methylene Compound) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2'-Hydroxyacetophenone | Sc(OTf)₃ | Acetonitrile | 80 | 12 | ~85 |

Friedländer Annulation Workflow

References

Application Notes and Protocols for "1-(5-Methyl-2-nitrophenyl)ethanone" as an Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the utility of 1-(5-Methyl-2-nitrophenyl)ethanone as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols and data presented herein are intended to serve as a technical guide for professionals engaged in drug discovery and development.

Introduction

This compound, and its readily synthesized isomer 4-methyl-3-nitroacetophenone, are versatile chemical building blocks. The presence of a nitro group, a ketone moiety, and a methyl group on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. A primary application of this intermediate is in the synthesis of 1-(5-Amino-2-methylphenyl)ethanone, which serves as a key precursor for the construction of quinoline and benzodiazepine scaffolds. These heterocyclic systems are "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Application in the Synthesis of Anticancer Agents: Quinolines

The reduction of this compound or its isomer yields 1-(5-Amino-2-methylphenyl)ethanone, an ideal substrate for the Friedländer annulation reaction to produce substituted quinolines.[2] Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including potent anticancer effects.[3][4] The synthesized quinoline derivatives can be further functionalized to target various biological pathways implicated in cancer progression.

Mechanism of Action: Substituted quinolines have been shown to exert their anticancer effects through multiple mechanisms, including:

-

Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

-

PI3K/Akt/mTOR Pathway Inhibition: Certain quinoline-chalcone hybrids have been found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer, leading to apoptosis and cell cycle arrest in cancer cells.[5]

-

Topoisomerase Inhibition: Some quinoline derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.[6]

Application in the Synthesis of Antimicrobial Agents: Benzodiazepines

1-(5-Amino-2-methylphenyl)ethanone can also be utilized in the synthesis of 1,5-benzodiazepine derivatives. Benzodiazepines are a well-known class of psychoactive drugs, but their derivatives also exhibit a wide range of other biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[7] The synthesis typically involves the condensation of the amino ketone with another ketone or a β-dicarbonyl compound.[8][9]

Mechanism of Action: The antimicrobial mechanism of benzodiazepine derivatives is not as fully elucidated as their psychoactive effects. However, it is believed that they may act by disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with microbial DNA synthesis. Structure-activity relationship studies have shown that the nature and position of substituents on the benzodiazepine core significantly influence their antimicrobial potency.[10]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and biological activity of compounds derived from this compound.

Table 1: Synthesis of 4-Methyl-3-nitroacetophenone (Isomer and Precursor)

| Parameter | Value | Reference |

| Starting Material | 4-Methylacetophenone | [11] |

| Reagents | 70% Nitric Acid, 20% Fuming Sulfuric Acid, Conc. Sulfuric Acid | [11] |

| Temperature | -20°C to -15°C | [11] |

| Reaction Time | 40 min addition, 30 min stirring | [11] |

| Yield | ~55% | [12] |

| Melting Point | 61-62°C | [11] |

| Purity (Assay by GC) | ≥98.5% |

Table 2: Synthesis of a Fluorescent Quinoline Derivative

| Parameter | Value | Reference |

| Starting Material | 1-(5-Amino-2-methylphenyl)ethanone | [2] |

| Reagent | 2'-Hydroxyacetophenone | [2] |

| Catalyst | Scandium(III) triflate (Sc(OTf)₃) | [2] |

| Solvent | Acetonitrile | [2] |

| Reaction Temperature | 80°C | [2] |

| Reaction Time | 12 hours | [2] |

| Yield | ~85% | [2] |

Table 3: Anticancer Activity of Exemplary Quinoline Derivatives

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [1] |

| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [1] |

| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [1] |

| Quinoline-Curcumin Hybrid | HeLa (Cervical) | - | [6] |

| 2-Arylquinoline | PC3 (Prostate) | 31.37 | [13] |

| 2-Arylquinoline | HeLa (Cervical) | 8.3 | [13] |

Table 4: Spectroscopic Data for m-Nitroacetophenone (Representative Analog)

| Spectroscopy | Peak Assignments | Reference |

| ¹H NMR (CDCl₃, ppm) | ~8.78 (s, 1H), ~8.45 (d, 1H), ~8.25 (d, 1H), ~7.70 (t, 1H), ~2.65 (s, 3H) | [14] |

| ¹³C NMR (CDCl₃, ppm) | ~196.5 (C=O), ~148.5, ~138.9, ~134.9, ~129.9, ~127.5, ~122.9, ~26.8 (-CH₃) | [14] |

| IR (cm⁻¹) | ~3100-3000 (C-H aromatic), ~1700 (C=O), ~1530 & ~1350 (NO₂) | [14] |

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-3-nitroacetophenone

This protocol details the nitration of 4-methylacetophenone to yield 4-methyl-3-nitroacetophenone, an isomer of the title compound and a direct precursor to 1-(5-Amino-2-methylphenyl)ethanone.[11]

Materials:

-

4-Methylacetophenone

-

Concentrated Sulfuric Acid

-

70% Nitric Acid

-

20% Fuming Sulfuric Acid

-

Ice

-

Dichloromethane

-

10% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution

-

Hexane

Procedure:

-

To 250 mL of cold (-20°C) concentrated sulfuric acid, add 40 g (300 mmoles) of 4-methylacetophenone with stirring.

-

Prepare a nitrating mixture of 25.5 mL of 70% nitric acid and 300 g of 20% fuming sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask over 40 minutes, maintaining the temperature below -15°C.

-

Stir the mixture for an additional 30 minutes at this temperature.

-

Pour the reaction mixture onto ice.

-

Filter the resulting solid and wash with water and then with hexane.

-

Dissolve the crude solid in dichloromethane and wash with 10% sodium bicarbonate solution, followed by saturated sodium chloride solution.

-

Dry the organic phase, treat with charcoal, and concentrate.

-

Crystallize the product by adding hexane to yield 4-methyl-3-nitroacetophenone.

Protocol 2: Synthesis of 1-(5-Amino-2-methylphenyl)ethanone (Reduction of Nitro Group)

This protocol outlines the reduction of the nitro intermediate to the corresponding amine.

Materials:

-

4-Methyl-3-nitroacetophenone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

10% Hydrochloric Acid

-

Methanol

-

Concentrated Sodium Hydroxide solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 1 g of 4-methyl-3-nitroacetophenone in 20 mL of methanol.

-

In a separate flask, prepare a solution of 5 g of SnCl₂·2H₂O in 20 mL of 10% hydrochloric acid.

-

Mix the solution of the nitro compound with the SnCl₂/HCl solution.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After cooling, make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(5-Amino-2-methylphenyl)ethanone.

Protocol 3: Synthesis of a Substituted Quinoline via Friedländer Annulation

This protocol describes the synthesis of a fluorescent quinoline derivative from 1-(5-Amino-2-methylphenyl)ethanone.[2]

Materials:

-

1-(5-Amino-2-methylphenyl)ethanone

-

2'-Hydroxyacetophenone

-

Scandium(III) triflate (Sc(OTf)₃)

-

Acetonitrile

-

Hexane

-

Ethyl Acetate

-

Silica Gel

Procedure:

-

To a solution of 1-(5-Amino-2-methylphenyl)ethanone (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add 2'-hydroxyacetophenone (1.1 mmol).

-

Add scandium(III) triflate (0.1 mmol) to the reaction mixture.

-

Stir the mixture at 80°C for 12 hours under an inert atmosphere.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from 4-Methylacetophenone to pharmaceutical scaffolds.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijtsrd.com [ijtsrd.com]

- 10. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Catalytic Reduction of 1-(5-Methyl-2-nitrophenyl)ethanone to 1-(5-Amino-2-methylphenyl)ethanone

Introduction

1-(5-Amino-2-methylphenyl)ethanone is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its structure, featuring both a primary amine and a ketone, makes it a versatile building block for constructing complex heterocyclic systems.[1][2] The most common and efficient pathway to this compound involves the reduction of its nitro precursor, 1-(5-Methyl-2-nitrophenyl)ethanone. This document provides detailed application notes and experimental protocols for this crucial transformation, focusing on various catalytic reduction methodologies.

Core Synthetic Strategy

The primary strategy for synthesizing 1-(5-Amino-2-methylphenyl)ethanone is the selective reduction of the nitro group of this compound, while preserving the ketone functionality. Catalytic hydrogenation is the most frequently employed method due to its high efficiency, cleaner reaction profiles, and the generation of water as the main byproduct.[3]

Reaction:

This compound ---[Catalyst, H₂ source]--> 1-(5-Amino-2-methylphenyl)ethanone

Data Presentation: Comparison of Reduction Methodologies

The selection of a reduction method depends on factors such as substrate sensitivity, available equipment, cost, and desired scale. The following table summarizes common catalytic systems for the reduction of aromatic nitro compounds, which are applicable to the target transformation.

| Method | Catalyst / Reagent | Typical Conditions | Reaction Time | Typical Yield | Notes |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas (1-5 atm), Methanol or Ethanol, Room Temp. | 2-12 h | >90% | Most common industrial method; catalyst is recoverable but can be pyrophoric.[3][4] |

| Catalytic Hydrogenation | Raney® Nickel | H₂ gas (2-5 atm) or HCOOH/HCOONH₄, Methanol, Room Temp. | 0.5-10 h | 80-90% | Cost-effective alternative to palladium; pyrophoric nature requires careful handling.[4][5][6] |

| Catalytic Hydrogenation | Platinum on Carbon (Pt/C) | H₂ gas (~3.4 atm), Ethanol, Room Temp. | ~4-8 h | ~57% (example) | Effective catalyst, though sometimes less selective than Pd/C for polyfunctional molecules.[1] |

| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Concentrated HCl, Reflux ( ~100-110 °C) | 0.5-2 h | Good to Excellent | Classic, reliable method; requires stoichiometric amounts of metal salt and acidic conditions, leading to more waste.[1][4][7] |